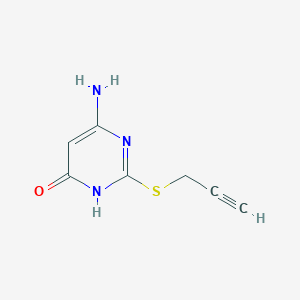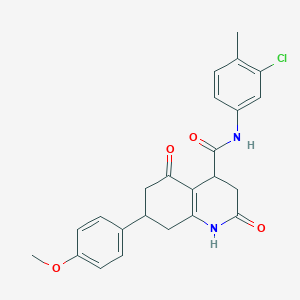![molecular formula C22H18ClN3S B11188171 3-(2-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11188171.png)
3-(2-chlorophenyl)-5-[(2-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by its complex structure, which includes a triazole ring substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution Reactions: The aromatic groups are introduced through nucleophilic substitution reactions. For instance, the 2-chlorophenyl group can be added using 2-chlorobenzyl chloride in the presence of a base.
Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol compound, such as 2-methylbenzenethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles like amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the aromatic groups may interact with cellular membranes, affecting their function and integrity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-(2-Chlorophenyl)-4-phenyl-1,2,4-triazole: A similar compound with fewer substituents, used in antifungal research.
5-(2-Methylphenyl)-4-phenyl-1,2,4-triazole: Another analog with potential biological activity.
Uniqueness
3-(2-CHLOROPHENYL)-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOLE is unique due to the presence of both chlorophenyl and methylphenyl groups, which enhance its chemical reactivity and biological activity
Properties
Molecular Formula |
C22H18ClN3S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H18ClN3S/c1-16-9-5-6-10-17(16)15-27-22-25-24-21(19-13-7-8-14-20(19)23)26(22)18-11-3-2-4-12-18/h2-14H,15H2,1H3 |
InChI Key |
AXJTVXZOCZHQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B11188091.png)
![methyl (8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetate](/img/structure/B11188094.png)
![N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11188105.png)
![2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11188111.png)
![2-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B11188119.png)
![2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11188126.png)
![7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1-(4-phenoxyphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11188130.png)
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B11188138.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11188140.png)

![3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid](/img/structure/B11188151.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11188168.png)
![Methyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate](/img/structure/B11188179.png)
